molecular formula C8H9Cl2NO B12085031 2-(2,3-Dichlorophenoxy)ethanamine

2-(2,3-Dichlorophenoxy)ethanamine

Cat. No.: B12085031
M. Wt: 206.07 g/mol
InChI Key: XEKXAEHFMUNHJJ-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)ethanamine is an organic compound with the molecular formula C8H9Cl2NO. It is a derivative of ethanamine, where the hydrogen atoms are substituted with a 2,3-dichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)ethanamine typically involves the reaction of 2,3-dichlorophenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .

  • Step 1: Formation of 2-(2,3-Dichlorophenoxy)ethanol

      Reactants: 2,3-dichlorophenol and ethylene oxide

      Conditions: Presence of a base (e.g., sodium hydroxide)

      Product: 2-(2,3-Dichlorophenoxy)ethanol

  • Step 2: Amination

      Reactants: 2-(2,3-Dichlorophenoxy)ethanol and ammonia

      Conditions: Elevated temperature and pressure

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenoxy)ethanamine
  • 2-(2,4-Dichlorophenoxy)ethanamine
  • 2-(2,5-Dichlorophenoxy)ethanamine

Uniqueness

2-(2,3-Dichlorophenoxy)ethanamine is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)ethanamine

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2

InChI Key

XEKXAEHFMUNHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCN

Origin of Product

United States

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